molecular formula C12H12N2O2 B14456976 2-(Dimethylamino)-6-phenyl-4H-1,3-oxazin-4-one CAS No. 71645-29-9

2-(Dimethylamino)-6-phenyl-4H-1,3-oxazin-4-one

Cat. No.: B14456976
CAS No.: 71645-29-9
M. Wt: 216.24 g/mol
InChI Key: GOSVSCIWYCLWTB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-phenyl-4H-1,3-oxazin-4-one is an organic compound with a unique structure that includes a dimethylamino group, a phenyl group, and an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-phenyl-4H-1,3-oxazin-4-one typically involves the reaction of dimethylamine with a suitable precursor that contains the phenyl and oxazinone moieties. One common method involves the cyclization of a precursor compound under specific conditions to form the oxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-phenyl-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxazinone ring or the dimethylamino group.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(Dimethylamino)-6-phenyl-4H-1,3-oxazin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-(Dimethylamino)-6-phenyl-4H-1,3-oxazin-4-one exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the oxazinone ring may interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the oxazinone ring.

    6-Phenyl-4H-1,3-oxazin-4-one: Similar structure but without the dimethylamino group.

Uniqueness

2-(Dimethylamino)-6-phenyl-4H-1,3-oxazin-4-one is unique due to the combination of the dimethylamino group, phenyl group, and oxazinone ring. This combination imparts distinct chemical and biological properties that are not found in similar compounds.

Properties

CAS No.

71645-29-9

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(dimethylamino)-6-phenyl-1,3-oxazin-4-one

InChI

InChI=1S/C12H12N2O2/c1-14(2)12-13-11(15)8-10(16-12)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

GOSVSCIWYCLWTB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=O)C=C(O1)C2=CC=CC=C2

Origin of Product

United States

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